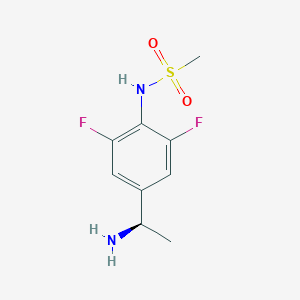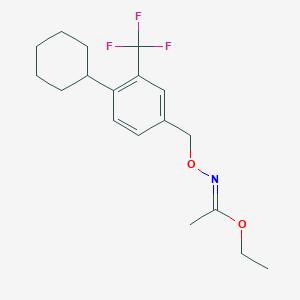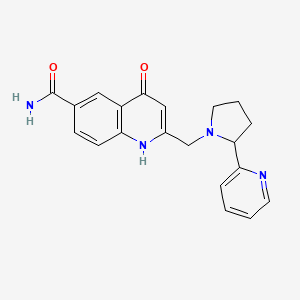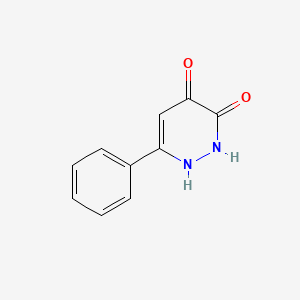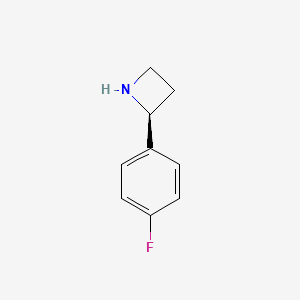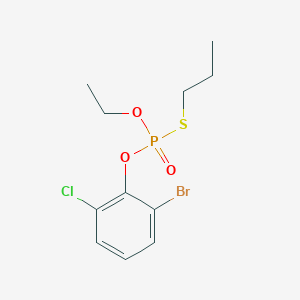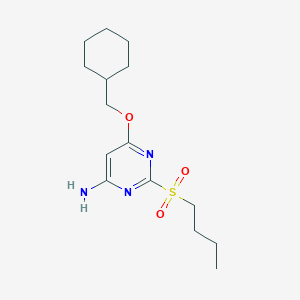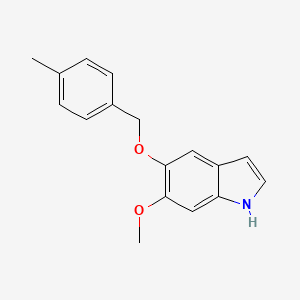
N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide is a compound belonging to the indole derivative family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a catalyst, with hypophosphorous acid and triethylamine under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, making it a valuable candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1H-Indol-3-yl)acetamide: Another indole derivative with similar biological activities.
N-Acetyl-5-methoxytryptamine (Melatonin): Shares structural similarities and is known for its role in regulating sleep-wake cycles.
Uniqueness
N-Acetyl-N-(1-acetyl-1H-indol-3-yl)acetamide stands out due to its specific acetylation pattern, which enhances its biological activity and stability. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and drug development.
Propriétés
Numéro CAS |
63607-39-6 |
|---|---|
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
N-acetyl-N-(1-acetylindol-3-yl)acetamide |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)15-8-14(16(10(2)18)11(3)19)12-6-4-5-7-13(12)15/h4-8H,1-3H3 |
Clé InChI |
WOWZPRJBMOZNOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=CC=CC=C21)N(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



